molecular formula C17H23N3O4S B2487431 Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate CAS No. 1396858-63-1

Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B2487431
CAS No.: 1396858-63-1
M. Wt: 365.45
InChI Key: YIVFYTDHDMMBNE-UHFFFAOYSA-N
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Description

Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-3-24-16(23)12-5-4-6-19(8-12)15(22)13-9-20-14(21)11(2)7-18-17(20)25-10-13/h7,12-13H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFYTDHDMMBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CN3C(=O)C(=CN=C3SC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate is a complex heterocyclic compound with potential therapeutic applications. Its structural characteristics suggest a range of biological activities that warrant comprehensive investigation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound can be described by the following chemical identifiers:

  • Molecular Formula : C₁₄H₁₆N₂O₃S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrimidine core followed by the introduction of the thiazine moiety and subsequent functionalization to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine) exhibit significant antimicrobial properties. For instance:

  • Case Study : A study involving derivatives of pyrimidine showed inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound's structural similarities to known anticancer agents raise interest in its potential efficacy against various cancer types.

  • Case Study : A library of pyrimidine derivatives was evaluated for their anticancer activity against A431 vulvar epidermal carcinoma cells. The results indicated that certain analogs significantly inhibited cell proliferation and migration .

Enzyme Inhibition

Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine) has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Mechanism : The compound acts as an inhibitor of thymidine kinase (TK), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation in cancer cells .

Pharmacological Studies

Recent pharmacological studies have focused on the compound's interaction with various biological targets:

Biological TargetEffectReference
Thymidine KinaseInhibition
Bacterial EnzymesInhibition
Cancer Cell ProliferationReduction

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate exhibit significant antitumor properties. The thiazine and pyrimidine moieties in the structure contribute to its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of thiazolopyrimidines can effectively inhibit the replication of cancer cells by targeting specific cellular pathways involved in tumor growth .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promising results against various isoforms of human carbonic anhydrases (hCA), which are enzymes implicated in numerous physiological processes and diseases. The design of piperidine-based derivatives has been particularly effective in enhancing selectivity and potency against specific hCA isoforms .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit inhibitory effects against a range of bacterial strains. The presence of the thiazine ring is believed to play a crucial role in this activity by interacting with bacterial cell membranes or specific metabolic pathways .

Central Nervous System Effects

Due to the piperidine component, this compound may have applications in treating neurological disorders. Piperidine derivatives are known for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. Research into the neuropharmacological properties of related compounds suggests potential benefits in conditions such as anxiety and depression .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory properties by modulating inflammatory mediators and pathways . This makes them candidates for further development as therapeutic agents for inflammatory diseases.

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities such as increased thermal stability or improved barrier properties.

Nanotechnology

In nanotechnology, derivatives of this compound can be used to develop nanocarriers for drug delivery systems. The ability to modify the surface characteristics of nanoparticles with such compounds can improve drug solubility and bioavailability while allowing for targeted delivery mechanisms .

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR (CDCl$$3$$) : Signals at δ 1.25 (t, 3H, CH$$2$$CH$$3$$), 2.53 (s, 3H, CH$$3$$), 3.75–3.86 (m, 4H, piperidine CH$$_2$$), and 8.71 (s, 1H, imino proton).
  • $$^13$$C NMR : Peaks at 170.5 ppm (carbonyl) and 165.2 ppm (thiazine C=N).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 406.15 (M$$^+$$).

Challenges and Optimization

  • Regioselectivity : Gold-catalyzed cyclization ensures exclusive formation of the 1,3-thiazine tautomer, as confirmed by HMBC and COSY NMR.
  • Purification : Silica gel chromatography effectively separates byproducts, with yields improved by optimizing mobile-phase ratios.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • One-pot reactions using primary amines and formalin to construct fused pyrimidine-thiazine frameworks, as seen in analogous pyrimidothiazine syntheses .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and reaction efficiency for intermediates .
  • Monitoring purity : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, critical for high final yields .

Q. How is structural characterization performed using spectroscopic and crystallographic methods?

A combination of techniques is used:

  • Spectroscopy :
  • ¹H/¹³C NMR identifies proton environments and carbon backbone connectivity, with chemical shifts resolving carbonyl and heterocyclic moieties .
  • IR spectroscopy confirms functional groups (e.g., C=O, N-H stretches) .
  • HRMS validates molecular mass and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. Space group and lattice parameters (e.g., P2₁/c symmetry) are reported for analogous compounds .

Advanced Research Questions

Q. How can computational strategies predict the reactivity of this compound’s functional groups in novel reactions?

Computational tools like density functional theory (DFT) and reaction path search algorithms model:

  • Electrophilic/nucleophilic sites : Bromine substituents (if present) undergo nucleophilic substitution, while carbonyl groups participate in electrophilic additions .
  • Transition state analysis : Quantum chemical calculations predict activation barriers for reactions like Mannich condensations, aligning with experimental outcomes in fused pyrimidine systems .
  • High-throughput screening : Machine learning integrates experimental data to optimize reaction conditions (e.g., solvent, temperature) .

Q. How can crystallographic data resolve ambiguities in molecular conformation arising from spectroscopic data?

Discrepancies between NMR (solution-state) and SC-XRD (solid-state) data are addressed by:

  • Hydrogen bonding analysis : Etter’s graph set notation identifies patterns (e.g., R₂²(8) motifs) that stabilize specific conformations in crystals .
  • Torsional angle comparisons : Puckering coordinates (e.g., Cremer-Pople parameters) quantify ring distortions, reconciling dynamic NMR signals with rigid crystal structures .
  • SHELX refinement : High-resolution data minimizes model bias, ensuring accurate geometric parameters .

Q. What strategies optimize the compound’s supramolecular interactions for material science applications?

  • Cocrystallization : Coformers with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) modify packing motifs .
  • Moiety substitution : Introducing tert-butyl or aryl groups enhances π-π stacking or van der Waals interactions, as seen in pyrimidothiazine derivatives .

Q. How do reaction fundamentals inform the design of scalable synthetic protocols?

  • Kinetic studies : Monitoring reaction progress via in situ NMR identifies rate-limiting steps (e.g., imine formation in Mannich reactions) .
  • Catalyst screening : Protic acids (e.g., acetic acid) accelerate cyclization steps in fused heterocycle synthesis .
  • Solvent-free conditions : Microwave-assisted synthesis reduces side reactions in analogous thiazolidinone systems .

Methodological Considerations

Q. How to address contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Systematic substitution of the piperidine or thiazine moieties isolates bioactive pharmacophores .
  • In silico docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases), guiding experimental validation .

Q. What experimental controls ensure reproducibility in crystallographic studies?

  • Twinned crystal analysis : SHELXD detects pseudo-symmetry or twinning, common in monoclinic systems .
  • Thermal ellipsoid validation : ADPs (atomic displacement parameters) confirm absence of disorder in refined structures .

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